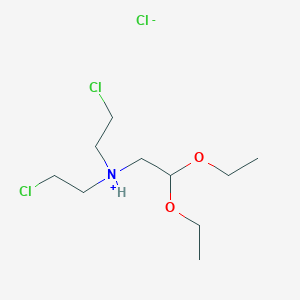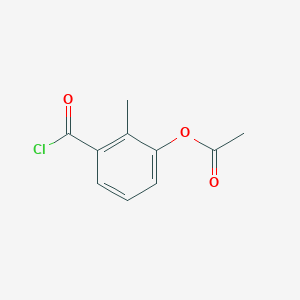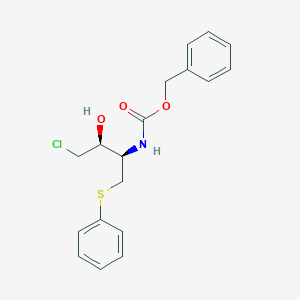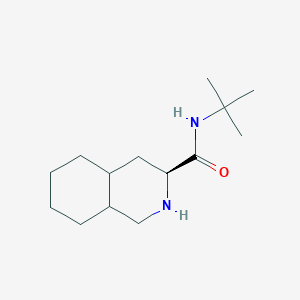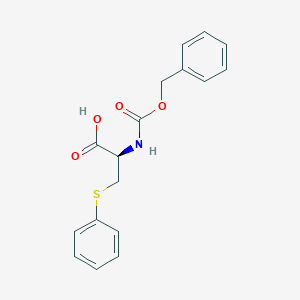![molecular formula C9H12O B019112 Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI) CAS No. 107740-92-1](/img/structure/B19112.png)
Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI), commonly known as norcarfentanil, is a synthetic opioid that has been widely studied for its potential use in scientific research. This chemical compound is a derivative of fentanyl, which is a highly potent opioid that is commonly used for pain management. Norcarfentanil is a highly selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
Wirkmechanismus
Norcarfentanil acts by binding to the mu-opioid receptor, which is a G protein-coupled receptor that is found in the central nervous system. When norcarfentanil binds to the mu-opioid receptor, it activates a series of intracellular signaling pathways that ultimately lead to the inhibition of neurotransmitter release. This inhibition of neurotransmitter release is responsible for the analgesic effects of opioids.
Biochemische Und Physiologische Effekte
Norcarfentanil produces a range of biochemical and physiological effects in the body. Its primary effect is the inhibition of neurotransmitter release, which leads to the analgesic effects of opioids. However, norcarfentanil can also produce a range of other effects, including sedation, respiratory depression, nausea, and vomiting. These effects are mediated by the activation of other opioid receptors in the body, including the delta and kappa opioid receptors.
Vorteile Und Einschränkungen Für Laborexperimente
Norcarfentanil has several advantages for use in lab experiments. It is a highly selective agonist of the mu-opioid receptor, which makes it a valuable tool for studying the analgesic effects of opioids. Additionally, norcarfentanil has a relatively high yield in synthesis, which makes it a cost-effective tool for scientific research. However, norcarfentanil also has several limitations. It is a highly potent opioid, which means that it can be dangerous if not handled properly. Additionally, norcarfentanil can produce a range of side effects, including respiratory depression, which can be difficult to manage in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of norcarfentanil. One area of research is the development of new opioids that are safer and more effective than current opioids. Additionally, researchers are studying the effects of opioids on the immune system, which may lead to the development of new treatments for chronic pain and other conditions. Finally, researchers are studying the effects of opioids on the brain, which may lead to new insights into the mechanisms of addiction and dependence.
Synthesemethoden
Norcarfentanil can be synthesized by the reaction of fentanyl with norbornene. This reaction produces a bicyclic intermediate, which is then hydrogenated to produce norcarfentanil. The synthesis of norcarfentanil is a complex process that requires specialized equipment and expertise. However, the yield of this synthesis method is relatively high, making it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
Norcarfentanil has been widely studied for its potential use in scientific research. It has been shown to be a highly selective agonist of the mu-opioid receptor, which makes it a valuable tool for studying the analgesic effects of opioids. Norcarfentanil has also been used to study the effects of opioids on the central nervous system, including their effects on mood, cognition, and behavior. Additionally, norcarfentanil has been used to study the pharmacokinetics and pharmacodynamics of opioids, which is important for understanding how opioids are metabolized and eliminated from the body.
Eigenschaften
CAS-Nummer |
107740-92-1 |
|---|---|
Produktname |
Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI) |
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
1-[(1R,2R,4R)-2-bicyclo[2.2.1]hept-5-enyl]ethanone |
InChI |
InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h2-3,7-9H,4-5H2,1H3/t7-,8+,9+/m1/s1 |
InChI-Schlüssel |
NIMLCWCLVJRPFY-VGMNWLOBSA-N |
Isomerische SMILES |
CC(=O)[C@@H]1C[C@H]2C[C@@H]1C=C2 |
SMILES |
CC(=O)C1CC2CC1C=C2 |
Kanonische SMILES |
CC(=O)C1CC2CC1C=C2 |
Synonyme |
Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B19030.png)
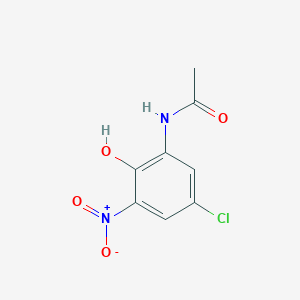
![3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B19037.png)
![3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B19038.png)
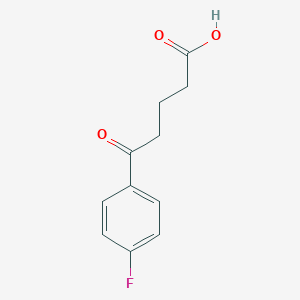
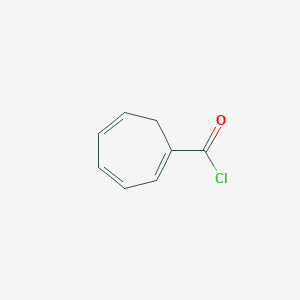
![1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B19046.png)
